Cas no 189439-55-2 (Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate)

Methyl 3-Amino-6-methoxybenzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core functionalized with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (ester) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in medicinal chemistry research. The compound is particularly valued for its role in constructing fused heterocyclic systems.
Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate structure
189439-55-2 structure
商品名:Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate
CAS番号:189439-55-2
MF:C11H11NO3S
メガワット:237.27494
MDL:MFCD27996422
CID:1094927
PubChem ID:10705031

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
    • 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
    • BS-21956
    • 189439-55-2
    • SCHEMBL8435973
    • D85384
    • methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
    • Z1722500752
    • EN300-7393809
    • 3-Amino-6-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester
    • Methyl3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
    • VZWRCBXURPSNIX-UHFFFAOYSA-N
    • Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
    • Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate
    • MDL: MFCD27996422
    • インチ: InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3
    • InChIKey: VZWRCBXURPSNIX-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC2=C(C=C1)C(=C(C(=O)OC)S2)N

計算された属性

  • せいみつぶんしりょう: 237.04596439g/mol
  • どういたいしつりょう: 237.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 89.8Ų

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7393809-5.0g
methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
189439-55-2 95.0%
5.0g
$950.0 2025-02-20
eNovation Chemicals LLC
Y1015296-100mg
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
100mg
$200 2024-06-07
Enamine
EN300-7393809-0.25g
methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
189439-55-2 95.0%
0.25g
$146.0 2025-02-20
1PlusChem
1P002E4W-1g
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
1g
$414.00 2023-12-19
1PlusChem
1P002E4W-5g
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
5g
$1236.00 2023-12-19
1PlusChem
1P002E4W-10g
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
10g
$2249.00 2023-12-19
Aaron
AR002ED8-5g
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
5g
$1332.00 2025-02-11
Aaron
AR002ED8-100mg
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
189439-55-2 95%
100mg
$166.00 2025-04-01
A2B Chem LLC
AB10832-2.5g
Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
189439-55-2 95%
2.5g
$605.00 2024-01-02
A2B Chem LLC
AB10832-5g
Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
189439-55-2 95%
5g
$1761.00 2024-04-20

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 関連文献

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylateに関する追加情報

Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate, also known by its CAS number 189439-55-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzobthiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring system. The presence of amino and methoxy groups in its structure introduces unique electronic and functional properties, making it a valuable material for various applications.

The benzobthiophene core of this compound is a key structural feature that contributes to its stability and electronic characteristics. Recent studies have highlighted the potential of benzobthiophene derivatives in organic electronics, particularly in applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The methyl ester group attached to the carboxylate position further enhances solubility and processability, which are critical for device fabrication.

One of the most promising applications of Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate lies in its use as a building block for advanced materials. Researchers have explored its role in constructing donor-acceptor copolymers for OPVs, where its electron-rich nature complements electron-deficient acceptor materials to achieve high power conversion efficiencies. The amino group in the molecule also serves as a versatile functional group for further chemical modification, enabling the creation of tailored materials with specific properties.

In addition to its electronic applications, this compound has shown potential in the field of drug discovery. The methoxy group is known to influence pharmacokinetic properties such as solubility and bioavailability, making it a valuable moiety in medicinal chemistry. Recent studies have investigated its ability to act as a scaffold for designing bioactive molecules with anti-inflammatory and antioxidant properties.

The synthesis of Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate typically involves multi-step organic reactions, including nucleophilic aromatic substitution and condensation processes. These methods are well-established and allow for precise control over the structure and purity of the final product. The compound's stability under thermal and photochemical conditions has been extensively studied, making it suitable for long-term use in various applications.

From an environmental perspective, the compound exhibits low toxicity and biodegradability under controlled conditions, which aligns with current trends toward sustainable chemistry practices. Its production process has been optimized to minimize waste generation and energy consumption, contributing to eco-friendly chemical manufacturing.

In summary, Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in advancing modern materials science and medicine.

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